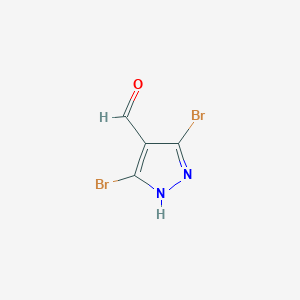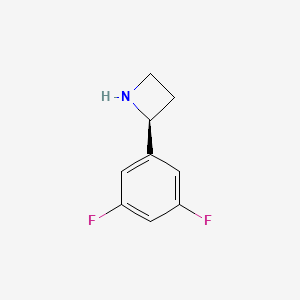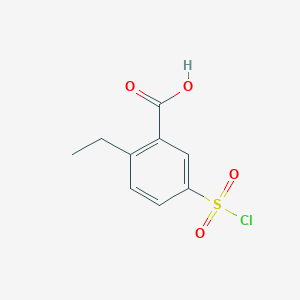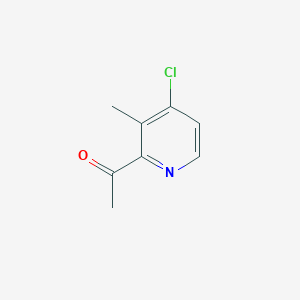
3,5-ジブロモ-1H-ピラゾール-4-カルバルデヒド
概要
説明
3,5-dibromo-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C4H2Br2N2O and its molecular weight is 253.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-dibromo-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dibromo-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
ピラゾール誘導体は、その抗菌性で知られています。3,5-ジブロモ-1H-ピラゾール-4-カルバルデヒドの構造は、抗菌および抗真菌活性を示す化合物を合成するために利用できます。 これは、耐性菌株や真菌に対抗する新しい薬剤の開発において特に重要です .
抗腫瘍剤
ピラゾール環は、多くの抗腫瘍剤に見られる共通の特徴です。研究によると、ピラゾール環に異なる基を置換すると、有意な抗腫瘍活性を有する化合物になる可能性があります。 そのため、3,5-ジブロモ-1H-ピラゾール-4-カルバルデヒドは、これらの潜在的な治療薬の合成における前駆体として役立つ可能性があります .
抗酸化特性
酸化ストレスは、多くの病気の原因となる因子であり、抗酸化物質は、このストレスを軽減するために不可欠です。ピラゾール誘導体は、抗酸化物質として可能性を示しています。 3,5-ジブロモ-1H-ピラゾール-4-カルバルデヒドなどのピラゾール環の特定の置換は、細胞における酸化損傷を軽減する効果について検討することができます .
農薬研究
農薬業界では、ピラゾール誘導体は、殺虫剤および除草剤としての特性について調査されています。 3,5-ジブロモ-1H-ピラゾール-4-カルバルデヒドの構造的特徴は、これらの特性を強化するために改変することができ、新しい農薬の開発につながる可能性があります .
神経保護効果
研究によると、特定のピラゾール誘導体は、アセチルコリンエステラーゼなどの酵素を阻害することで、神経保護効果をもたらす可能性があります。この酵素は、神経伝達物質であるアセチルコリンの分解に関与しており、その阻害は、神経変性疾患の治療に役立つ可能性があります。 3,5-ジブロモ-1H-ピラゾール-4-カルバルデヒドがこのような酵素に与える影響は、有望な研究分野です .
抗炎症および抗うつ活性
ピラゾール誘導体は、抗炎症および抗うつ活性を持つことが報告されています。 3,5-ジブロモ-1H-ピラゾール-4-カルバルデヒドの構造的枠組みは、炎症やうつ病に関与する生物学的経路を調節する新しい化合物を開発するための足場を提供します .
抗寄生虫薬アプリケーション
寄生虫感染症との闘いは続いており、常に新しい薬剤が求められています。ピラゾール誘導体は、潜在的な抗寄生虫剤として特定されています。 3,5-ジブロモ-1H-ピラゾール-4-カルバルデヒドのこの分野における応用に関する研究は、寄生虫病に対する新しい治療法の発見につながる可能性があります .
グリーンケミストリーと触媒
ピラゾール誘導体の合成は、無毒で費用対効果が高く、環境に優しい触媒を使用するなど、グリーンケミストリーの原則を使用して最適化することができます。 3,5-ジブロモ-1H-ピラゾール-4-カルバルデヒドは、このような合成プロセスで使用することができ、持続可能な化学慣行の開発に貢献します .
特性
IUPAC Name |
3,5-dibromo-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-2(1-9)4(6)8-7-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUYWYXSQUOTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)
![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)





